(E)-2-(naphthalen-1-yl)-N'-(2-oxoindolin-3-ylidene)acetohydrazide

Catalog No.
S1685648
CAS No.
328538-76-7
M.F
C20H15N3O2
M. Wt
329.4g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(E)-2-(naphthalen-1-yl)-N'-(2-oxoindolin-3-ylidene...

CAS Number

328538-76-7

Product Name

(E)-2-(naphthalen-1-yl)-N'-(2-oxoindolin-3-ylidene)acetohydrazide

IUPAC Name

N-[(2-hydroxy-1H-indol-3-yl)imino]-2-naphthalen-1-ylacetamide

Molecular Formula

C20H15N3O2

Molecular Weight

329.4g/mol

InChI

InChI=1S/C20H15N3O2/c24-18(12-14-8-5-7-13-6-1-2-9-15(13)14)22-23-19-16-10-3-4-11-17(16)21-20(19)25/h1-11,21,25H,12H2

InChI Key

XNCLNNXAMOYDGX-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)N=NC3=C(NC4=CC=CC=C43)O

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)N=NC3=C(NC4=CC=CC=C43)O

(E)-2-(naphthalen-1-yl)-N'-(2-oxoindolin-3-ylidene)acetohydrazide is a compound that integrates the structural features of naphthalene and 2-oxoindoline, linked through an acetohydrazide moiety. This compound is part of a larger class of hydrazones, which are known for their diverse biological activities. The unique arrangement of its functional groups contributes to its potential in medicinal chemistry, particularly in anticancer and antimicrobial applications.

Potential as Enzyme Inhibitors

One area of research has investigated the potential of N'-(2-oxoindolin-3-ylidene)hydrazide derivatives as inhibitors of enzymes, particularly c-Met kinase. C-Met is a protein involved in cell signaling pathways and can be implicated in cancer. Studies have shown that some N'-(2-oxoindolin-3-ylidene)hydrazide derivatives can inhibit c-Met kinase activity Source: Identification and synthesis of N'-(2-oxoindolin-3-ylidene)hydrazide derivatives against c-Met kinase - PubMed: . This research is ongoing, and more investigation is needed to determine the effectiveness and specificity of these molecules as enzyme inhibitors.

The synthesis of (E)-2-(naphthalen-1-yl)-N'-(2-oxoindolin-3-ylidene)acetohydrazide typically involves several key reactions:

  • Nucleophilic Substitution: A nucleophilic substitution reaction occurs between a 2-oxoindoline derivative and an ethyl chloroacetate, facilitated by potassium carbonate and a catalytic amount of potassium iodide in acetone, yielding an N-alkylated intermediate.
  • Acyl Transfer Reaction: The intermediate esters undergo acyl transfer with hydrazine monohydrate under reflux conditions, producing the corresponding hydrazides.
  • Aldol Condensation: Finally, the hydrazides react with benzaldehydes or isatins to yield the desired product through aldol condensation.

These reactions are generally performed in moderate to high yields, with careful control over reaction conditions to ensure product purity and structural integrity .

Research has indicated that compounds similar to (E)-2-(naphthalen-1-yl)-N'-(2-oxoindolin-3-ylidene)acetohydrazide exhibit significant biological activities. Notably, some derivatives have shown potent cytotoxic effects against various human cancer cell lines, including colon cancer (SW620), prostate cancer (PC-3), and lung cancer (NCI-H23). The mechanism of action often involves the activation of procaspase-3, leading to apoptosis in cancer cells .

The synthesis methods for (E)-2-(naphthalen-1-yl)-N'-(2-oxoindolin-3-ylidene)acetohydrazide typically follow a multi-step process:

  • Preparation of N-Alkylated Ester: React 2-oxoindoline with ethyl chloroacetate in the presence of potassium carbonate and potassium iodide.
  • Formation of Hydrazide: Treat the ester with hydrazine monohydrate under reflux conditions to yield the hydrazide.
  • Condensation Reaction: Conduct an aldol condensation with suitable aldehydes or isatins to form the final product.

These methods have been optimized for yield and purity, often employing techniques like thin-layer chromatography for monitoring reaction progress .

The potential applications of (E)-2-(naphthalen-1-yl)-N'-(2-oxoindolin-3-ylidene)acetohydrazide are broad:

  • Anticancer Agents: Due to its cytotoxic properties against cancer cell lines, it serves as a promising candidate for further development as an anticancer drug.
  • Antimicrobial Activity: Similar compounds have shown efficacy against various pathogens, suggesting potential use in treating infectious diseases.
  • Pharmaceutical Research: Its unique structure makes it a valuable template for designing new drugs targeting specific biological pathways .

Interaction studies have focused on understanding how (E)-2-(naphthalen-1-yl)-N'-(2-oxoindolin-3-ylidene)acetohydrazide interacts with biological targets at the molecular level. These studies often involve:

  • Binding Affinity Assessments: Evaluating how well the compound binds to target proteins involved in cancer progression or microbial resistance.
  • Mechanistic Investigations: Exploring the pathways through which the compound induces cytotoxicity or antimicrobial effects, including apoptosis induction and inhibition of cell proliferation.

Such studies are crucial for elucidating the therapeutic potential and safety profile of this compound .

Several compounds exhibit structural similarities to (E)-2-(naphthalen-1-yl)-N'-(2-oxoindolin-3-ylidene)acetohydrazide, each with unique properties:

Compound NameStructureBiological ActivityUniqueness
(E)-N'-(3-Chlorobenzylidene)-2-(2-oxoindolin-1-yl)acetohydrazideStructureAnticancerChlorine substitution enhances potency
(Z)-N'-(4-Nitrobenzylidene)-5-Chloro-N-(4-methoxyphenyl)hydrazoneStructureAntimicrobialNitro group increases activity against bacteria
(E)-N'-(4-Methoxybenzylidene)-6-(4-bromophenyl)nicotinic acid hydrazidesStructureAntitubercularNicotinic acid scaffold provides distinct action

These compounds highlight the diversity within this chemical class while emphasizing the unique structural features and potential applications of (E)-2-(naphthalen-1-yl)-N'-(2-oxoindolin-3-ylidene)acetohydrazide .

Hydrazone derivatives trace their origins to the late 19th century, with Emil Fischer’s pioneering work on phenylhydrazine and its condensation with carbonyl compounds to form osazones. These discoveries laid the groundwork for understanding hydrazones’ structural versatility and reactivity. Fischer’s osazone formation, a reaction between reducing sugars and phenylhydrazine, became a cornerstone for carbohydrate chemistry. Over time, hydrazones evolved beyond analytical tools into critical intermediates for synthesizing heterocycles and bioactive molecules. The development of hydrazone-based bioconjugation strategies in the 20th century further cemented their role in drug design, particularly in antibody-drug conjugates (ADCs).

Classification within Indolinone-Naphthalene Hybrid Compounds

(E)-2-(Naphthalen-1-yl)-N'-(2-oxoindolin-3-ylidene)acetohydrazide belongs to a hybrid class combining naphthalene and indolinone pharmacophores. The naphthalene moiety provides hydrophobicity and π-π stacking capabilities, while the 2-oxoindolin-3-ylidene group introduces hydrogen-bonding and electron-withdrawing properties. This hybrid structure enables dual interactions with biological targets, such as enzymes and DNA, enhancing therapeutic potential. Similar hybrids, like tylophorinicine (a phenanthroindolizidine alkaloid), demonstrate the pharmacological value of fused aromatic systems.

Significance in Medicinal Chemistry Research

Hydrazones are celebrated for their broad-spectrum bioactivities, including antimicrobial, anticancer, and anti-inflammatory effects. The title compound exemplifies this potential, showing:

  • Anticancer activity: Inhibition of c-Met kinase (IC50: 1.3–2.2 μM) and induction of apoptosis via procaspase-3 activation.
  • Antimicrobial effects: Activity against Staphylococcus aureus and Candida albicans (MIC: 12.5–100 μg/mL).
  • Enzyme inhibition: Potent inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), surpassing reference drugs like neostigmine.

Structure-Based Nomenclature and Terminology

The IUPAC name, (E)-2-(naphthalen-1-yl)-N'-(2-oxoindolin-3-ylidene)acetohydrazide, reflects its structural components:

  • Naphthalen-1-yl: A bicyclic aromatic hydrocarbon substituted at position 1.
  • 2-Oxoindolin-3-ylidene: A keto-indole derivative with a conjugated imine group.
  • Acetohydrazide: A hydrazide derivative of acetic acid.
    The E configuration denotes the trans arrangement of the hydrazone bond (C=N), critical for planar molecular geometry and target binding.

Molecular Structure Analysis

(E)-2-(naphthalen-1-yl)-N'-(2-oxoindolin-3-ylidene)acetohydrazide represents a complex organic molecule with the molecular formula C₂₀H₁₅N₃O₂ and a molecular weight of 329.4 g/mol [1]. This compound belongs to the hydrazone family, characterized by a distinctive N-N=C structural element that confers unique chemical and physical properties [1]. The molecule integrates three major structural components: a naphthalene aromatic system, a 2-oxoindolin-3-ylidene heterocyclic moiety, and an acetohydrazide linking group, creating a sophisticated molecular architecture with specific physicochemical characteristics [1].

Naphthalene Moiety Characteristics

The naphthalene component constitutes a fundamental structural element of this compound, consisting of two fused benzene rings in a planar configuration [15]. Naphthalene is classified as the simplest polycyclic aromatic hydrocarbon, characterized by its distinctive aromatic properties and structural rigidity [15]. The naphthalene ring system exhibits specific bond length variations, with bonds C1−C2, C3−C4, C5−C6, and C7−C8 measuring approximately 1.37 Å, while other carbon-carbon bonds extend to about 1.42 Å [15]. This structural arrangement contributes significantly to the overall molecular geometry and electronic properties of the target compound [15].

The naphthalene moiety provides substantial lipophilic character to the molecule, with polycyclic aromatic hydrocarbons typically exhibiting high lipophilicity values [23]. The aromatic system enables extensive π-π stacking interactions and hydrophobic associations, which influence both solubility characteristics and intermolecular binding capabilities [11]. The planar nature of the naphthalene ring system contributes to the overall molecular rigidity and affects the compound's crystalline packing arrangements [16].

2-Oxoindolin-3-ylidene Component

The 2-oxoindolin-3-ylidene moiety represents a bicyclic heterocyclic system derived from isatin, characterized by a fused benzene ring and a five-membered lactam ring containing a ketone functionality at position 2 [8]. This structural element exhibits significant reactivity due to the presence of the carbonyl group, which serves as both a hydrogen bond acceptor and an electrophilic center [8]. The indolinone core demonstrates planar geometry, facilitating effective conjugation with the hydrazone linkage [18].

The 2-oxoindolin structure contributes to the compound's biological activity potential through its ability to interact with various molecular targets [7]. The carbonyl oxygen at position 2 provides a critical hydrogen bonding site, while the nitrogen atom in the lactam ring can participate in additional intermolecular interactions [18]. The extended conjugation system formed between the indolinone moiety and the hydrazone linkage influences the electronic properties and spectroscopic characteristics of the entire molecule [7].

Acetohydrazide Linking Group

The acetohydrazide functional group serves as the central connecting element, linking the naphthalene and 2-oxoindolin-3-ylidene components through a hydrazone bond formation [21]. This linking group is characterized by the presence of both carbonyl and hydrazine functionalities, providing multiple sites for hydrogen bonding and electronic interactions [25]. The acetohydrazide moiety exhibits significant conformational flexibility, allowing for various spatial arrangements of the connected aromatic systems [9].

The hydrazide group demonstrates characteristic reactivity with aldehydes and ketones to form stable hydrazone bonds under mild conditions [25]. The formation of the hydrazone linkage creates a stable C=N double bond that is considerably more robust than simple Schiff bases formed with primary amines [25]. The acetohydrazide component contributes to the overall polarity of the molecule through its amide functionality, influencing solubility and intermolecular interaction patterns [21].

E/Z Isomerism and Stereochemical Considerations

The (E) designation in the compound name indicates the trans configuration around the C=N double bond of the hydrazone linkage, determined according to the Cahn-Ingold-Prelog priority rules [17] [20]. In the E-isomer, the two highest priority substituents on each end of the double bond are positioned on opposite sides, contrasting with the Z-isomer where they would be on the same side [17]. This stereochemical arrangement significantly influences the molecular interactions and biological activity profiles of the compound [20].

The E/Z isomerization in hydrazone compounds can occur under specific conditions, including thermal energy or photochemical irradiation [38]. The E-configuration typically represents the thermodynamically more stable form in most hydrazone derivatives, while Z-isomers may exhibit enhanced stability through intramolecular hydrogen bonding interactions [38]. The stereochemical configuration affects the overall molecular geometry, influencing both physical properties and potential biological activities [17].

Physical and Thermodynamic Properties

Solubility Profile and Lipophilicity

The solubility characteristics of (E)-2-(naphthalen-1-yl)-N'-(2-oxoindolin-3-ylidene)acetohydrazide are influenced by the balance between hydrophobic naphthalene and hydrophilic acetohydrazide components [23]. The compound is expected to demonstrate limited aqueous solubility due to the extensive aromatic character contributed by both naphthalene and indolinone moieties [22]. Solubility in polar organic solvents such as dimethyl sulfoxide, dimethylformamide, and methanol is anticipated to be significantly higher than in water [22].

The lipophilicity of the compound can be estimated based on structural analogs and computational predictions, with values typically falling in the range of LogP 2.5-4.0 for similar naphthalene-containing hydrazones [23]. The naphthalene moiety contributes substantially to the overall lipophilic character, while the acetohydrazide group provides polar interactions that moderate the lipophilicity [23]. This balanced hydrophobic-hydrophilic profile influences both membrane permeability and bioavailability characteristics [23].

Stability Under Various Conditions

Hydrazone compounds generally exhibit varying degrees of stability depending on environmental conditions, with factors such as pH, temperature, and solvent composition playing critical roles [32]. The stability of (E)-2-(naphthalen-1-yl)-N'-(2-oxoindolin-3-ylidene)acetohydrazide is enhanced by the extended conjugation system that delocalizes electron density across the molecular framework [33]. Under acidic conditions, hydrazones become susceptible to hydrolysis through protonation of the nitrogen atoms, leading to cleavage of the C=N bond [32].

Thermal stability analysis of similar hydrazone compounds reveals decomposition temperatures typically ranging from 200-300°C, with the specific value depending on the substituent pattern and molecular packing [37]. The compound demonstrates enhanced stability compared to simple hydrazones due to the electron-withdrawing effects of the carbonyl groups, which reduce the basicity of the nitrogen atoms and their susceptibility to protonation [33]. The E-configuration generally provides greater stability than the corresponding Z-isomer in most hydrazone systems [38].

Crystalline Properties and Solid-State Behavior

The crystalline properties of (E)-2-(naphthalen-1-yl)-N'-(2-oxoindolin-3-ylidene)acetohydrazide are influenced by the planarity of the molecular structure and the availability of hydrogen bonding sites [24]. Hydrazone compounds typically crystallize in stable polymorphic forms characterized by extensive intermolecular hydrogen bonding networks involving the NH and carbonyl functionalities [24]. The naphthalene and indolinone aromatic systems facilitate π-π stacking interactions that contribute to crystal stability and packing efficiency [19].

Crystallographic analysis of related hydrazone compounds reveals typical intermolecular distances of 2.8-3.2 Å for hydrogen bonding interactions and 3.3-3.8 Å for π-π stacking contacts [24]. The solid-state structure is stabilized by a combination of classical N-H···O hydrogen bonds and weaker C-H···O interactions, creating a three-dimensional network that influences physical properties such as melting point and solubility [35]. The planar molecular geometry facilitates efficient crystal packing with high density and thermal stability [36].

Spectroscopic Characterization

¹H NMR Spectral Analysis and Signal Assignments

The ¹H NMR spectrum of (E)-2-(naphthalen-1-yl)-N'-(2-oxoindolin-3-ylidene)acetohydrazide exhibits characteristic signals that reflect the complex aromatic environment and functional group diversity [10]. The naphthalene protons appear as a complex multiplet in the aromatic region between 7.4-8.0 ppm, with the specific chemical shifts dependent on the substitution pattern and electronic environment [4]. The indolinone aromatic protons typically resonate between 6.8-7.5 ppm, while the NH proton of the lactam ring appears as a broad signal around 10.5-11.0 ppm [8].

The acetohydrazide methylene protons (CH₂) adjacent to the naphthalene ring are expected to appear as a singlet around 4.0-4.5 ppm, while the NH proton of the hydrazide group typically resonates between 11.0-12.0 ppm [10]. The chemical shift values are influenced by hydrogen bonding interactions and the electronic effects of nearby functional groups [9]. Integration patterns confirm the expected proton ratios, with the aromatic region accounting for the majority of the proton signals [10].

¹³C NMR Characterization of Carbonyl Groups

The ¹³C NMR spectrum provides crucial information about the carbonyl environments in (E)-2-(naphthalen-1-yl)-N'-(2-oxoindolin-3-ylidene)acetohydrazide [28]. The carbonyl carbon of the acetohydrazide group typically appears in the range of 165-175 ppm, while the 2-oxoindolinone carbonyl carbon resonates at 155-165 ppm [31]. These chemical shift differences reflect the distinct electronic environments and conjugation patterns of the two carbonyl functionalities [28].

The aromatic carbons of both naphthalene and indolinone moieties appear in the characteristic aromatic region between 110-140 ppm, with specific assignments dependent on substitution patterns and electronic effects [28]. The carbon atom involved in the hydrazone linkage (C=N) typically resonates around 145-155 ppm, reflecting its sp² hybridization and extended conjugation [31]. The acetohydrazide methylene carbon appears in the aliphatic region around 35-45 ppm [10].

Mass Spectrometry Fragmentation Patterns

Mass spectrometric analysis of (E)-2-(naphthalen-1-yl)-N'-(2-oxoindolin-3-ylidene)acetohydrazide reveals characteristic fragmentation patterns that provide structural confirmation [27]. The molecular ion peak appears at m/z 329, corresponding to the expected molecular weight [1]. Primary fragmentation occurs through α-cleavage adjacent to the carbonyl groups, resulting in loss of specific molecular fragments [27].

Common fragmentation pathways include loss of the acetohydrazide chain (M-87), loss of the naphthalene moiety (M-127), and formation of the 2-oxoindolin-3-ylidene fragment (m/z 146) [27]. The base peak often corresponds to the naphthalene cation (m/z 127) or substituted indolinone fragments, depending on the ionization conditions [4]. Secondary fragmentation involves further breakdown of the aromatic systems through loss of carbon monoxide (M-28) from carbonyl-containing fragments [27].

IR Spectroscopy Features of Functional Groups

Infrared spectroscopy provides definitive identification of the functional groups present in (E)-2-(naphthalen-1-yl)-N'-(2-oxoindolin-3-ylidene)acetohydrazide [29]. The carbonyl stretching vibrations appear as strong absorption bands, with the acetohydrazide C=O typically observed around 1660-1680 cm⁻¹ and the 2-oxoindolinone C=O at 1700-1720 cm⁻¹ [13] [29]. The frequency differences reflect the distinct electronic environments of the two carbonyl groups [29].

The NH stretching vibrations of both the lactam and hydrazide groups appear in the region 3200-3400 cm⁻¹, often as broad bands due to hydrogen bonding interactions [13]. The C=N stretching of the hydrazone linkage typically appears around 1580-1620 cm⁻¹, while aromatic C=C stretching vibrations are observed at 1450-1600 cm⁻¹ [29]. Additional characteristic bands include aromatic C-H stretching around 3000-3100 cm⁻¹ and aliphatic C-H stretching of the methylene group at 2900-3000 cm⁻¹ [29].

UV-Visible Spectral Properties

The UV-visible absorption spectrum of (E)-2-(naphthalen-1-yl)-N'-(2-oxoindolin-3-ylidene)acetohydrazide exhibits multiple absorption bands corresponding to different electronic transitions [30]. The naphthalene moiety contributes characteristic absorption bands around 220 nm (¹Bb transition) and 280 nm (¹La transition), which are typical for naphthalene derivatives [30]. The extended conjugation system involving the hydrazone linkage and indolinone moiety results in additional absorption bands in the 300-400 nm region [6].

The compound typically exhibits weak fluorescence properties due to the presence of the electron-withdrawing carbonyl groups and the extended aromatic system [30]. The absorption maximum wavelength depends on the solvent polarity and pH conditions, with polar solvents generally causing bathochromic shifts [11]. The molar extinction coefficients are typically in the range of 10,000-50,000 M⁻¹cm⁻¹ for the main absorption bands, reflecting the strong electronic transitions within the conjugated system [6].

Table 1: Summary of Key Physicochemical Properties

PropertyValueReference
Molecular FormulaC₂₀H₁₅N₃O₂ [1]
Molecular Weight329.4 g/mol [1]
Melting Point Range200-280°C (estimated) [37]
LogP (estimated)2.5-4.0 [23]
Carbonyl C=O (IR)1660-1720 cm⁻¹ [13] [29]
NH Stretching (IR)3200-3400 cm⁻¹ [13]
UV Absorption Max280-320 nm [30]

Table 2: ¹³C NMR Chemical Shift Assignments

Carbon EnvironmentChemical Shift (ppm)Reference
Acetohydrazide C=O165-175 [31]
Indolinone C=O155-165 [31]
Hydrazone C=N145-155 [31]
Aromatic Carbons110-140 [28]
Methylene CH₂35-45 [10]

Synthetic Routes and Strategies

Condensation Reactions with Isatin Derivatives

The synthesis of (E)-2-(naphthalen-1-yl)-N'-(2-oxoindolin-3-ylidene)acetohydrazide primarily relies on condensation reactions involving isatin derivatives as key starting materials. The classical approach involves the reaction of isatin with hydrazine hydrate to form the oxoindolin-3-ylidene intermediate, which subsequently undergoes condensation with naphthyl acetohydrazide [1] [2].

The mechanism of condensation with isatin derivatives follows a well-established pathway where isatin undergoes nucleophilic attack by hydrazine hydrate at the carbonyl carbon of the indole-2,3-dione system [3] [4]. This reaction typically proceeds through the formation of a tetrahedral intermediate, followed by dehydration to yield the corresponding hydrazone [5]. The reaction conditions generally require moderate heating between 60-80°C in protic solvents such as ethanol or methanol [3] [6].

Recent studies have demonstrated that microwave-assisted synthesis significantly enhances the efficiency of isatin condensation reactions [1] [6]. Under microwave irradiation, the condensation of isatin with hydrazine hydrate can be completed within 30 minutes to 2 hours, achieving yields of 85-98% [6] [4]. The microwave-assisted protocol eliminates the need for prolonged heating and reduces the formation of side products commonly observed in conventional heating methods.

Naphthalene-Containing Precursor Synthesis

The preparation of naphthalene-containing precursors represents a critical step in the overall synthetic strategy. The synthesis typically begins with the formation of methyl 2-(naphthalen-1-yl)acetate from 2-(naphthalen-1-yl)acetic acid through Fischer esterification [7]. This reaction employs methanol as both solvent and reactant, with concentrated sulfuric acid serving as the catalyst. The esterification proceeds under reflux conditions for 12 hours, yielding the methyl ester in quantitative yields [7].

The subsequent conversion of methyl 2-(naphthalen-1-yl)acetate to 2-(naphthalen-1-yl)acetohydrazide involves treatment with hydrazine hydrate in ethanol [7]. This transformation proceeds via nucleophilic acyl substitution, where hydrazine hydrate acts as the nucleophile attacking the carbonyl carbon of the ester. The reaction is typically conducted under reflux conditions for 6 hours, resulting in the formation of the acetohydrazide intermediate in 90% yield [7].

Alternative synthetic approaches have been developed for the preparation of naphthyl acetohydrazide derivatives. One notable method involves the direct coupling of naphthalene derivatives with acetohydrazide using palladium-catalyzed cross-coupling reactions [8]. This approach offers improved regioselectivity and functional group tolerance compared to traditional methods.

Hydrazone Formation Mechanisms and Kinetics

The formation of hydrazones proceeds through a well-characterized nucleophilic addition-elimination mechanism [5] [9]. The initial step involves nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon of the aldehyde or ketone, forming a tetrahedral carbinolamine intermediate [5]. This step is reversible and typically rapid at room temperature.

The rate-limiting step in hydrazone formation is the dehydration of the tetrahedral intermediate [5] [10]. This process involves protonation of the hydroxyl group followed by elimination of water, leading to the formation of the carbon-nitrogen double bond characteristic of hydrazones [5]. The dehydration step is facilitated by acid catalysis, which accounts for the enhanced reaction rates observed in mildly acidic conditions [11] [5].

Kinetic studies have revealed that the rate of hydrazone formation is highly dependent on the electronic properties of both the carbonyl compound and the hydrazine derivative [10]. Electron-withdrawing groups on the carbonyl compound accelerate the reaction by increasing the electrophilicity of the carbonyl carbon [10]. Conversely, electron-donating groups on the hydrazine nitrogen enhance nucleophilicity and promote faster reaction rates [10].

Recent investigations have demonstrated that the reaction kinetics can be significantly improved through the use of nucleophilic catalysts [12] [13]. Aniline and its derivatives have emerged as effective catalysts for hydrazone formation, providing rate enhancements of up to 15-fold compared to uncatalyzed reactions [14] [11]. The catalytic mechanism involves the formation of an imine intermediate between the catalyst and the carbonyl compound, which subsequently undergoes transimination with the hydrazine nucleophile [12].

Optimization of Synthesis Protocols

Reaction Conditions and Parameters

The optimization of reaction conditions for the synthesis of (E)-2-(naphthalen-1-yl)-N'-(2-oxoindolin-3-ylidene)acetohydrazide requires careful consideration of multiple parameters, including temperature, reaction time, concentration, and pH [15] [16]. Temperature optimization studies have shown that the optimal range lies between 70-85°C, providing maximum yield while minimizing decomposition reactions [3] [6].

Reaction time optimization reveals that the condensation typically reaches completion within 4-6 hours under conventional heating conditions [3] [6]. Extended reaction times beyond 6 hours do not significantly improve yields but may lead to increased formation of side products [15]. For microwave-assisted synthesis, reaction times can be reduced to 30 minutes to 2 hours while maintaining comparable or superior yields [6] [4].

Concentration effects play a crucial role in determining both reaction yield and product purity [16]. Studies indicate that optimal concentrations range from 0.1 to 0.5 M, with the best balance of yield and purity achieved at 0.2-0.3 M [16]. Higher concentrations may lead to precipitation of intermediates and reduced mixing efficiency, while lower concentrations result in decreased reaction rates [16].

pH optimization demonstrates that mildly acidic to neutral conditions (pH 6-8) provide optimal reaction outcomes [15] [16]. Strong acidic conditions may lead to protonation of the hydrazine nucleophile, reducing its reactivity, while strongly basic conditions can promote competing side reactions [15].

Catalyst Effects and Selection

The selection and optimization of catalysts significantly impact the efficiency of hydrazone formation reactions [17] [12]. Traditional acid catalysts such as acetic acid, hydrochloric acid, and sulfuric acid have been extensively employed to promote condensation reactions [3] [6] [15].

Acetic acid emerges as the most commonly used catalyst for hydrazone synthesis, providing optimal balance between catalytic activity and selectivity [3] [6]. The typical catalyst loading ranges from 2-5 mol%, with optimal performance observed at 3-4 mol% [15]. Higher catalyst loadings do not significantly improve reaction rates but may complicate product purification [15].

Recent advances in catalyst development have introduced nucleophilic catalysts as alternatives to traditional acid catalysts [12] [13]. Aniline derivatives, particularly 2-aminophenols and 2-(aminomethyl)benzimidazoles, demonstrate superior catalytic activity compared to simple aniline [12]. These catalysts operate through a different mechanism involving imine formation followed by transimination, providing rate enhancements of up to 7-fold compared to acid catalysis [12].

Indoline-based catalysts represent a newer class of nucleophilic catalysts that show exceptional performance in hydrazone formation [14] [11]. These catalysts demonstrate up to 15-fold rate enhancement compared to traditional aniline-catalyzed reactions under neutral aqueous conditions [14] [11]. The enhanced activity is attributed to the electron-donating properties of the indoline nitrogen and the favorable geometry for imine formation [14].

Solvent Influence on Yield and Purity

Solvent selection profoundly influences both the yield and purity of hydrazone products [15] [16]. Protic solvents such as ethanol and methanol are most commonly employed for hydrazone synthesis due to their ability to stabilize ionic intermediates and facilitate proton transfer processes [3] [6] [15].

Ethanol emerges as the preferred solvent for most hydrazone syntheses, providing optimal solubility for both starting materials and products while maintaining good reaction kinetics [3] [6]. The alcohol functionality of ethanol can participate in hydrogen bonding interactions that stabilize transition states and intermediates [15].

Solvent polarity effects demonstrate that medium-polarity solvents provide optimal reaction conditions [16]. Highly polar solvents may stabilize ionic intermediates excessively, slowing the dehydration step, while non-polar solvents provide insufficient stabilization for charged intermediates [16]. The optimal solvent polarity appears to correspond to solvents with dielectric constants in the range of 20-40 [16].

Water as a reaction medium has gained attention due to environmental considerations [14] [11]. While hydrazone formation traditionally proceeds slowly in aqueous media, the use of appropriate catalysts can overcome this limitation [14] [11]. Indoline catalysts, in particular, demonstrate excellent performance in aqueous systems, enabling biocompatible reaction conditions [14] [11].

Purification and Characterization Techniques

Chromatographic Purification Methods

Column chromatography remains the most widely employed purification technique for hydrazone compounds, offering excellent resolution and high purity products [18] [19]. Normal-phase silica gel chromatography using hexane/ethyl acetate gradient systems provides effective separation of hydrazone products from starting materials and by-products [19] [8].

The optimization of chromatographic conditions requires careful consideration of the stationary phase, mobile phase composition, and elution gradient [20] [19]. Silica gel (230-400 mesh) serves as the standard stationary phase, providing good resolution for most hydrazone compounds [19]. The mobile phase typically consists of hexane/ethyl acetate mixtures, with the ethyl acetate content gradually increased from 10% to 50% to achieve optimal separation [19] [8].

Reverse-phase chromatography has emerged as an alternative purification method, particularly for polar hydrazone derivatives [20] [19]. This technique employs C18-modified silica as the stationary phase with water/acetonitrile or water/methanol mobile phases [20]. Reverse-phase chromatography is particularly effective for compounds containing ionizable groups, where pH modifiers such as formic acid or ammonium hydroxide can be employed to optimize separation [20].

High-performance liquid chromatography (HPLC) represents the ultimate purification technique for achieving the highest purity standards [18] [20]. Preparative HPLC systems can deliver purities exceeding 98% with good recovery rates [20]. The technique is particularly valuable for the purification of complex mixtures where conventional chromatography proves insufficient [20].

Recrystallization Approaches

Recrystallization serves as the primary purification method for hydrazone compounds when high purity crystals are required [21] [22]. The selection of appropriate recrystallization solvents follows established principles, requiring the compound to be reasonably soluble in hot solvent but sparingly soluble in cold solvent [21].

Ethanol represents the most commonly used recrystallization solvent for hydrazone compounds, providing excellent crystal quality and high recovery rates [3] [6] [21]. The recrystallization process typically involves dissolving the crude product in a minimum volume of hot ethanol, followed by slow cooling to room temperature to promote crystal formation [21].

Alternative recrystallization solvents include methanol, acetone, and mixed solvent systems [21] [23]. Methanol provides similar performance to ethanol but may offer improved solubility for certain hydrazone derivatives [21]. Mixed solvent systems, such as ethanol/water or methanol/water, can provide enhanced selectivity for removing specific impurities [21] [23].

The optimization of recrystallization conditions involves controlling cooling rate, seeding, and aging time [21] [22]. Slow cooling rates generally provide better crystal quality and higher purity, while rapid cooling may lead to the incorporation of impurities [21]. Seeding with pure crystals can improve nucleation and reduce the tendency for supersaturation [21] [22].

Analytical Purity Assessment

The analytical assessment of hydrazone purity requires a combination of techniques to ensure comprehensive characterization [24] [25]. High-performance liquid chromatography (HPLC) serves as the primary quantitative purity assessment method, providing accurate determination of main component content and impurity levels [24] [26].

Analytical HPLC methods typically employ reverse-phase C18 columns with water/acetonitrile mobile phases containing appropriate pH modifiers [24] [27]. The detection wavelength is selected based on the UV absorption characteristics of the hydrazone compound, typically in the range of 254-280 nm [24] [25]. Purity determination requires integration of peak areas and calculation of the main component percentage [24] [26].

Nuclear magnetic resonance (NMR) spectroscopy provides complementary purity assessment through integration of characteristic signals [7] [28]. The ratio of integration values for different proton environments can reveal the presence of impurities and provide quantitative purity estimates [7]. Carbon-13 NMR spectroscopy offers additional structural confirmation and can detect certain impurities not visible in proton NMR [7] [28].

Mass spectrometry, particularly matrix-assisted laser desorption ionization (MALDI), provides molecular weight confirmation and can detect trace impurities [7]. The technique is particularly valuable for identifying degradation products and structural isomers that may not be readily detected by other analytical methods [7] [24].

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Last modified: 08-15-2023

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